B-9430

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

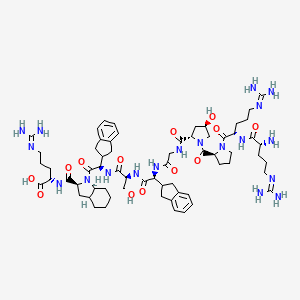

B-9430 is a useful research compound. Its molecular formula is C64H95N19O13 and its molecular weight is 1338.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 1337.73567416 g/mol and the complexity rating of the compound is 2830. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

B-9430, also known as DArg-Arg-Pro-Hyp-Gly-Igl-Ser-DIgl-Oic-Arg, is a potent antagonist of the bradykinin B1 and B2 receptors . Bradykinin receptors are part of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in various physiological processes, including inflammation, pain sensation, blood pressure regulation, and more .

Mode of Action

As an antagonist, this compound binds to the bradykinin B1 and B2 receptors, blocking their activation by bradykinin . This prevents the downstream signaling pathways triggered by these receptors, thereby inhibiting the physiological responses they mediate .

Biochemical Pathways

Given its role as a bradykinin receptor antagonist, it likely impacts thekinin-kallikrein system , a complex network of proteins involved in inflammation, blood pressure regulation, and pain sensation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . Following intravenous administration, the compound was found to conform to a two-compartment model with an initial half-life of 14 minutes and a terminal half-life of 44 hours . The peak plasma level of this compound was detected in the microgram per milliliter range, and the levels were detectable for at least 24 hours . Preliminary oral bioavailability was found to be about 1% .

Result of Action

In vivo studies have shown that this compound can decrease the number of leukocytes attached to the endothelial surface and alleviate cerebral microcirculation in gerbils after global cerebral ischemia . This suggests that this compound may have potential therapeutic applications in conditions involving inflammation and ischemia.

Analyse Biochimique

Biochemical Properties

B-9430 interacts with bradykinin B1 and B2 receptors . Bradykinin is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC). BK receptors are expressed on almost all lung cancer cell lines and on many PC cells . This compound shows potency at bradykinin B2 (pA 2 = 8.6) and B1 receptors (pA 2 = 7.3) .

Cellular Effects

This compound has been shown to influence cellular function by antagonizing the actions of bradykinin . By binding to bradykinin receptors, this compound can inhibit the signaling pathways activated by bradykinin, thereby influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bradykinin B1 and B2 receptors, thereby inhibiting the actions of bradykinin . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to effectively inhibit leukocyte-endothelium interactions following global cerebral ischemia .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to significantly decrease the number of leukocytes attached to the endothelial surface in gerbils after global cerebral ischemia .

Metabolic Pathways

Given its role as a bradykinin receptor antagonist, it may be involved in the metabolism of bradykinin .

Transport and Distribution

Given its role as a bradykinin receptor antagonist, it is likely to be distributed wherever bradykinin receptors are present .

Subcellular Localization

Given its role as a bradykinin receptor antagonist, it is likely to be localized wherever bradykinin receptors are present .

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNQRMOWAXFQHU-REOWKGFMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H95N19O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.